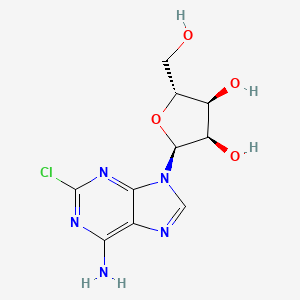

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H12ClN5O4 and its molecular weight is 301.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as a derivative of purine, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring and functional groups including hydroxymethyl and amino groups. The presence of the 6-amino-2-chloro-9H-purine moiety suggests possible interactions with biological systems akin to nucleobases or nucleotides.

Molecular Formula

- Molecular Formula : C10H13ClN5O4

- Molecular Weight : 338.15 g/mol

Biological Activity

The biological activity of this compound has been predicted through computational methods that analyze structure-activity relationships (SAR). Such analyses indicate that compounds with similar structures may exhibit various pharmacological effects including:

- Antiviral Activity : The purine analogs are often studied for their potential as antiviral agents.

- Anticancer Properties : Compounds that mimic nucleotides can interfere with DNA synthesis in rapidly dividing cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific methyltransferases involved in epigenetic regulation.

Table 1: Predicted Biological Activities

| Activity Type | Potential Effect | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Interference with DNA synthesis | |

| Enzyme Inhibition | Targeting methyltransferases |

The mechanism by which this compound exerts its biological effects is primarily through interactions with enzymes and receptors involved in nucleotide metabolism and DNA/RNA synthesis. The hydroxymethyl group may enhance solubility and bioavailability, facilitating better interaction with target sites.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Tetrahydrofuran Ring : Using appropriate precursors to construct the cyclic structure.

- Introduction of Functional Groups : Employing reactions such as alkylation to introduce the hydroxymethyl and amino groups.

- Purification : Utilizing chromatographic techniques to isolate the desired product.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological assays:

- Inhibition Studies : A recent study demonstrated that similar purine derivatives exhibited selective inhibition against bacterial methyltransferases, suggesting a pathway for developing antibacterial agents .

- In Vivo Characterization : Another research highlighted favorable absorption and distribution profiles for compounds structurally related to this purine derivative, indicating potential for therapeutic use .

Scientific Research Applications

Case Studies

- Inhibition of Viral Polymerases : Research has demonstrated that this compound can effectively inhibit the activity of viral polymerases in vitro, leading to reduced viral load in cell cultures.

- Clinical Trials : Ongoing clinical trials are assessing its efficacy in treating viral infections such as hepatitis and influenza.

Case Studies

- DNA Methyltransferase Inhibition : Studies indicate that (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can inhibit human recombinant DNA methyltransferase 1 with an IC50 value indicating significant potency .

- Tumor Growth Reduction : Preclinical studies have reported a marked reduction in tumor growth in animal models treated with this compound compared to controls.

Applications in Drug Design

As a nucleoside analog, this compound serves as a template for developing new antiviral and anticancer agents. Its structural modifications can lead to derivatives with enhanced bioactivity and selectivity.

Case Studies

- Synthesis of Derivatives : Researchers are exploring various synthetic pathways to create derivatives that improve upon the pharmacokinetic properties of the original compound.

- Screening for Biological Activity : Various derivatives have been screened against different cancer cell lines and viral strains to identify candidates for further development.

Mechanism

Due to its ability to interact with nucleic acids, this compound shows promise as a vector or therapeutic agent in gene therapy applications.

Case Studies

- Gene Delivery Systems : Investigations are ongoing into its use as part of a delivery system for genetic material aimed at correcting genetic disorders.

- Targeted Gene Editing : The compound's ability to inhibit specific enzymes involved in DNA methylation positions it as a potential tool for targeted gene editing technologies.

Summary Table of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Antiviral | Inhibits viral polymerases | Effective against RNA viruses |

| Anticancer | Induces apoptosis; inhibits DNA methyltransferases | Reduces tumor growth in preclinical models |

| Nucleoside Analog | Template for drug design | Derivatives show enhanced bioactivity |

| Gene Therapy | Interacts with nucleic acids | Potential use in gene delivery systems |

Properties

Molecular Formula |

C10H12ClN5O4 |

|---|---|

Molecular Weight |

301.69 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9+/m1/s1 |

InChI Key |

BIXYYZIIJIXVFW-BDXYJKHTSA-N |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.